2-butoxy-N-(2-methylquinolin-8-yl)benzamide
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Overview
Description
2-butoxy-N-(2-methylquinolin-8-yl)benzamide is an organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-butoxy-N-(2-methylquinolin-8-yl)benzamide can be achieved through a multi-step process involving the functionalization of quinoline and benzamide derivatives. One common method involves the alkylation of N-(quinolin-8-yl)benzamides with alkyl bromides via ruthenium(II)-catalyzed C–H bond activation . This reaction typically proceeds under mild conditions and yields the desired product in good to moderate yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, the use of metal-free protocols for regioselective halogenation of quinoline derivatives can be explored for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-butoxy-N-(2-methylquinolin-8-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds.
Scientific Research Applications
2-butoxy-N-(2-methylquinolin-8-yl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits potential antibacterial and antioxidant activities.
Medicine: Quinoline derivatives are known for their antimalarial and anticancer properties, making this compound a candidate for drug development.
Industry: The compound can be used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of 2-butoxy-N-(2-methylquinolin-8-yl)benzamide involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes involved in DNA replication and repair, leading to their antibacterial and anticancer effects . The compound may also act as a corrosion inhibitor by adsorbing onto metal surfaces and preventing oxidation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-butoxy-N-(2-methylquinolin-8-yl)benzamide stands out due to its butoxy group, which can enhance its lipophilicity and potentially improve its biological activity. The presence of the butoxy group may also influence the compound’s solubility and pharmacokinetic properties, making it a unique candidate for further research and development.
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
2-butoxy-N-(2-methylquinolin-8-yl)benzamide |
InChI |
InChI=1S/C21H22N2O2/c1-3-4-14-25-19-11-6-5-9-17(19)21(24)23-18-10-7-8-16-13-12-15(2)22-20(16)18/h5-13H,3-4,14H2,1-2H3,(H,23,24) |
InChI Key |
FYYBHDCFIPACBY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=CC=C1C(=O)NC2=CC=CC3=C2N=C(C=C3)C |
Origin of Product |
United States |
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